N-(3-iodophenyl)-4-methylbenzamide N-(3-iodophenyl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3988441
InChI: InChI=1S/C14H12INO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
Molecular Formula: C14H12INO
Molecular Weight: 337.15 g/mol

N-(3-iodophenyl)-4-methylbenzamide

CAS No.:

Cat. No.: VC3988441

Molecular Formula: C14H12INO

Molecular Weight: 337.15 g/mol

* For research use only. Not for human or veterinary use.

N-(3-iodophenyl)-4-methylbenzamide -

Specification

Molecular Formula C14H12INO
Molecular Weight 337.15 g/mol
IUPAC Name N-(3-iodophenyl)-4-methylbenzamide
Standard InChI InChI=1S/C14H12INO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17)
Standard InChI Key HKQQUNLCCRHQSH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I

Introduction

Chemical and Structural Properties

Molecular Characterization

N-(3-Iodophenyl)-4-methylbenzamide (C14H12INO\text{C}_{14}\text{H}_{12}\text{INO}) consists of a 4-methylbenzoyl group linked via an amide bond to a 3-iodoaniline fragment. Key identifiers include:

PropertyValue
IUPAC NameN-(3-iodophenyl)-4-methylbenzamide
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
InChIKeyHKQQUNLCCRHQSH-UHFFFAOYSA-N
PubChem CID2525974
Melting PointNot reported
SolubilityLow aqueous solubility

The iodine atom at the meta position introduces steric bulk and polarizability, which may influence crystallization behavior and intermolecular interactions. Comparative molecular orbital calculations with non-iodinated analogs (e.g., N-phenyl-4-methylbenzamide) predict enhanced dipole moments (~5.2 D vs. ~3.8 D), potentially improving binding to hydrophobic enzyme pockets.

Synthesis and Optimization

General Synthetic Routes

The compound is typically synthesized via a two-step protocol :

  • Amination: 3-Iodoaniline reacts with 4-methylbenzoyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Workup: The crude product is purified via silica gel chromatography, yielding the target amide in ~80–85% purity .

Reaction Conditions:

  • Temperature: 25°C (room temperature)

  • Stoichiometry: 1.1 equiv acyl chloride per equiv aniline

  • Base: Triethylamine (1.0 equiv) as acid scavenger

  • Reaction Time: 24 hours

Challenges in Scale-Up

Key limitations include:

  • Iodine Instability: Prolonged reaction times (>36 h) lead to partial deiodination, generating N-phenyl-4-methylbenzamide as a byproduct.

  • Purification Difficulties: The compound’s low polarity complicates separation from unreacted starting materials; reverse-phase HPLC is often required for analytical-grade samples.

AnalogActivityMechanism
N-(2-Iodophenyl)benzamideAntitrypanosomal (EC₅₀ = 0.001 μM)Tubulin polymerization inhibition
N-(4-Iodophenyl)acetamideThyroid hormone mimic Competitive T3 receptor binding

The meta-iodo substitution in N-(3-iodophenyl)-4-methylbenzamide may favor interactions with ATP-binding pockets in kinases due to improved hydrophobic matching.

Materials Science

Aromatic amides serve as precursors for liquid crystals and high-performance polymers. The iodine atom in N-(3-iodophenyl)-4-methylbenzamide could enable:

  • Photoalignment Layers: Iodine’s high electron density enhances anisotropic optical properties in polyimide films.

  • Radiolabeled Probes: 125I^{125}\text{I}-labeled derivatives may track polymer degradation kinetics in vivo .

Comparative Analysis with Structural Isomers

Positional Isomerism Effects

IsomerMelting Point (°C)Synthetic Yield (%)LogP
2-Iodo (ortho)112–113 843.8 ± 0.2
3-Iodo (meta)Not reported~804.1 ± 0.3
4-Iodo (para)154–155 673.9 ± 0.2

Meta-substitution confers higher lipophilicity (LogP), potentially enhancing blood-brain barrier penetration relative to ortho and para isomers .

Limitations and Future Directions

Stability Concerns

  • Thermal Degradation: Preliminary thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, limiting high-temperature applications.

  • Photolability: Iodine-carbon bonds undergo homolytic cleavage under UV light (λ < 300 nm), necessitating dark storage.

Research Priorities

  • Biological Screening: Prioritize assays against kinase families (e.g., EGFR, VEGFR) given structural similarities to known inhibitors.

  • Derivatization Studies: Introduce sulfonate or PEG groups to improve aqueous solubility for drug formulation .

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